molecular formula C27H46N2O2 B14448456 N,N,N',N'-Tetracyclohexylmalonamide CAS No. 77043-38-0

N,N,N',N'-Tetracyclohexylmalonamide

Cat. No.: B14448456
CAS No.: 77043-38-0
M. Wt: 430.7 g/mol
InChI Key: PJKDELIECIGUFY-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetracyclohexylmalonamide: is an organic compound with the molecular formula C27H46N2O2. It is a derivative of malonamide, where the hydrogen atoms on the nitrogen atoms are replaced by cyclohexyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetracyclohexylmalonamide typically involves the reaction of malonyl chloride with cyclohexylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetracyclohexylmalonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetracyclohexylmalonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .

Scientific Research Applications

N,N,N’,N’-Tetracyclohexylmalonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetracyclohexylmalonamide involves its ability to form stable complexes with metal ions. The cyclohexyl groups provide steric hindrance, enhancing the stability of these complexes. The compound interacts with molecular targets through coordination bonds, influencing various biochemical pathways .

Comparison with Similar Compounds

  • N,N,N’,N’-Tetramethylmalonamide
  • N,N,N’,N’-Tetraethylmalonamide
  • N,N,N’,N’-Tetra-n-butylmalonamide

Comparison: N,N,N’,N’-Tetracyclohexylmalonamide is unique due to the presence of bulky cyclohexyl groups, which provide greater steric hindrance compared to smaller alkyl groups in similar compounds. This results in enhanced stability of its metal complexes and different reactivity patterns .

Properties

CAS No.

77043-38-0

Molecular Formula

C27H46N2O2

Molecular Weight

430.7 g/mol

IUPAC Name

N,N,N',N'-tetracyclohexylpropanediamide

InChI

InChI=1S/C27H46N2O2/c30-26(28(22-13-5-1-6-14-22)23-15-7-2-8-16-23)21-27(31)29(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h22-25H,1-21H2

InChI Key

PJKDELIECIGUFY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CC(=O)N(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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